molecular formula C10H13NO3 B13846507 4-Isopropoxy-1-methyl-2-nitrobenzene CAS No. 918445-09-7

4-Isopropoxy-1-methyl-2-nitrobenzene

Cat. No.: B13846507
CAS No.: 918445-09-7
M. Wt: 195.21 g/mol
InChI Key: SIBXGHHVAABASM-UHFFFAOYSA-N
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Description

4-Isopropoxy-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzene, characterized by the presence of an isopropoxy group, a methyl group, and a nitro group attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-1-methyl-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 2-methylphenol (o-cresol) to form 2-methyl-4-nitrophenol. This intermediate is then subjected to a Williamson ether synthesis reaction with isopropyl bromide in the presence of a base, such as potassium carbonate, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 4-Isopropoxy-1-methyl-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Isopropoxy-1-carboxy-2-nitrobenzene.

Scientific Research Applications

4-Isopropoxy-1-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-1-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropoxy group can influence the compound’s lipophilicity and its ability to cross biological membranes. These interactions can affect enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxy-2-methyl-1-nitrobenzene: Similar structure but with different substitution pattern.

    4-Methoxy-2-methyl-1-nitrobenzene: Contains a methoxy group instead of an isopropoxy group.

    4-Isopropoxy-1-methyl-2-aminobenzene: Reduction product of 4-Isopropoxy-1-methyl-2-nitrobenzene.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

918445-09-7

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-methyl-2-nitro-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H13NO3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3

InChI Key

SIBXGHHVAABASM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

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